molecular formula C16H10BrF3O3 B3682869 2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate CAS No. 6228-06-4

2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate

Cat. No.: B3682869
CAS No.: 6228-06-4
M. Wt: 387.15 g/mol
InChI Key: AUKRLKDXMLZXRY-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate is an organic compound that features both bromophenyl and trifluoromethylbenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate typically involves the esterification of 2-(trifluoromethyl)benzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The antifungal activity of 2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate is believed to be due to its ability to disrupt the cell membrane of fungal cells. The bromophenyl group interacts with the lipid bilayer, causing increased permeability and eventual cell death. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to integrate more effectively into the cell membrane .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-2-oxoethyl benzoate
  • 2-(4-chlorophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate
  • 2-(4-bromophenyl)-2-oxoethyl 4-(trifluoromethyl)benzoate

Uniqueness

2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate is unique due to the presence of both bromophenyl and trifluoromethylbenzoate groups, which confer distinct chemical properties such as enhanced lipophilicity and reactivity. This makes it particularly effective in applications requiring membrane disruption and antimicrobial activity .

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrF3O3/c17-11-7-5-10(6-8-11)14(21)9-23-15(22)12-3-1-2-4-13(12)16(18,19)20/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKRLKDXMLZXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361846
Record name 2-(4-Bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6228-06-4
Record name 2-(4-Bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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